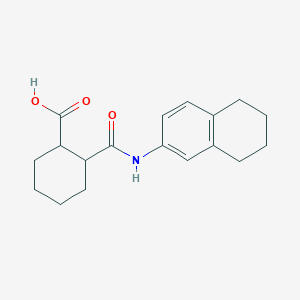

![molecular formula C24H23NO5 B269631 N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B269631.png)

N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide, also known as TDM-1, is a small molecule drug used for the treatment of HER2-positive breast cancer. It is a unique antibody-drug conjugate that combines the specificity of monoclonal antibodies with the cytotoxicity of chemotherapeutic agents. TDM-1 is composed of trastuzumab, a monoclonal antibody that targets HER2 receptors, and DM1, a potent cytotoxic agent that inhibits microtubule polymerization.

Mécanisme D'action

N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide binds to HER2 receptors on the surface of cancer cells and is internalized via receptor-mediated endocytosis. Once inside the cell, DM1 is released from the antibody and binds to tubulin, inhibiting microtubule polymerization and causing cell cycle arrest and apoptosis. The specificity of N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide for HER2-positive cancer cells reduces off-target toxicity and enhances the therapeutic index of the drug.

Biochemical and Physiological Effects:

N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide has been shown to induce apoptosis in HER2-positive cancer cells and inhibit tumor growth in preclinical and clinical studies. N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide has a favorable safety profile compared to standard chemotherapy regimens, with fewer incidences of neutropenia, alopecia, and neuropathy. N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide has also been shown to improve quality of life in patients with metastatic HER2-positive breast cancer.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its specificity for HER2-positive cancer cells, its ability to induce apoptosis, and its favorable safety profile. However, N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide is a complex molecule that requires specialized expertise for its synthesis and characterization. The high cost of N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide may also limit its use in lab experiments.

Orientations Futures

Future research on N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide could focus on optimizing the linker chemistry to improve the stability and efficacy of the drug. N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide could also be investigated for the treatment of other HER2-positive cancers, such as gastric cancer. Additionally, N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide could be combined with other targeted therapies to enhance its efficacy and overcome resistance mechanisms. Finally, the use of N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide in combination with immunotherapy could be explored to enhance the immune response against HER2-positive cancer cells.

Méthodes De Synthèse

The synthesis of N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide involves the conjugation of trastuzumab and DM1 through a stable linker. The linker used in N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide is a non-cleavable thioether bond that ensures the payload remains attached to the antibody until it reaches the target HER2-positive cancer cells. The synthesis of N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide is a complex process that requires expertise in both antibody engineering and organic chemistry.

Applications De Recherche Scientifique

N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide has been extensively studied in preclinical and clinical trials for the treatment of HER2-positive breast cancer. In clinical trials, N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide has shown superior efficacy compared to standard chemotherapy regimens and has been approved by the FDA for the treatment of metastatic HER2-positive breast cancer. N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide is currently being investigated for the treatment of other HER2-positive cancers, such as gastric cancer.

Propriétés

Nom du produit |

N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide |

|---|---|

Formule moléculaire |

C24H23NO5 |

Poids moléculaire |

405.4 g/mol |

Nom IUPAC |

N-(2-dibenzofuran-2-ylethyl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C24H23NO5/c1-27-21-13-16(14-22(28-2)23(21)29-3)24(26)25-11-10-15-8-9-20-18(12-15)17-6-4-5-7-19(17)30-20/h4-9,12-14H,10-11H2,1-3H3,(H,25,26) |

Clé InChI |

YVOPCGJCFYFCAQ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

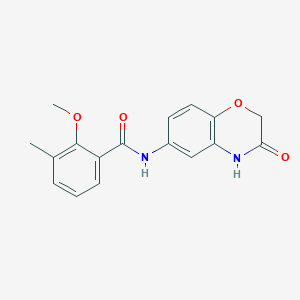

![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269548.png)

![2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B269549.png)

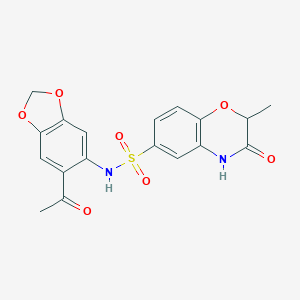

![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide](/img/structure/B269551.png)

![1-[(4-chlorophenyl)sulfonyl]-N'-(4-isopropoxybenzylidene)-2-pyrrolidinecarbohydrazide](/img/structure/B269554.png)

![methyl 6-[(3,4,5-trimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B269558.png)

![2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B269559.png)

![4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline](/img/structure/B269562.png)

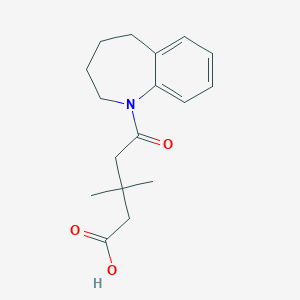

![[2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-ylamino)ethoxy]acetic acid](/img/structure/B269564.png)

![2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B269568.png)

![(2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B269569.png)